molecular formula C18H15N3O3 B14018353 N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide CAS No. 782469-25-4

N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide

Cat. No.: B14018353
CAS No.: 782469-25-4
M. Wt: 321.3 g/mol
InChI Key: DPEVPOFLXITBAE-UHFFFAOYSA-N
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Description

N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide is a chemical compound with the molecular formula C18H15N3O3 and a molecular weight of 321.33 g/mol This compound is known for its unique structure, which includes a quinoline ring system substituted with a methoxybenzoyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide typically involves the reaction of quinoline-2-carbohydrazide with 4-methoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide is unique due to its combination of a quinoline ring system with a methoxybenzoyl group and a carbohydrazide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

782469-25-4

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide

InChI

InChI=1S/C18H15N3O3/c1-24-14-9-6-13(7-10-14)17(22)20-21-18(23)16-11-8-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,20,22)(H,21,23)

InChI Key

DPEVPOFLXITBAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=NC3=CC=CC=C3C=C2

solubility

14.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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